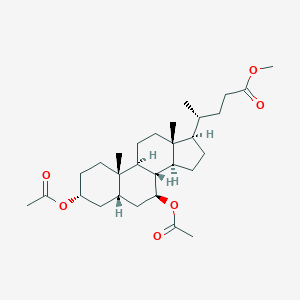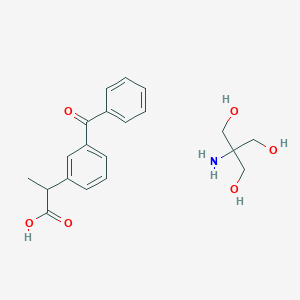
Dexketoprofen trometamol
Overview
Description
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that is the tromethamine salt of dexketoprofen. Dexketoprofen is the dextrorotatory enantiomer of ketoprofen, which means it is the right-handed version of the molecule. This compound is used for the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhea, and toothache .
Mechanism of Action
Target of Action
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the activity of the COX enzymes, thereby reducing the synthesis of prostaglandins . This inhibition prevents the production of prostaglandins, which would otherwise cause swelling, inflammation, and pain . Along with its peripheral analgesic action, dexketoprofen also possesses central analgesic action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, inflammation, and fever .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . This compound is strongly bound to plasma proteins, particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ®-(-)-ketoprofen is found in the urine after administration of dexketoprofen, confirming the absence of bioinversion of the (S)-(+)-enantiomer in humans .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, this compound effectively reduces the physiological responses mediated by these compounds, including inflammation, pain, and fever . The analgesic efficacy of the oral pure (S)-(+)-enantiomer is roughly similar to that observed after double dosages of the racemic compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the profile of absorption is changed when dexketoprofen is ingested with food, reducing both the rate of absorption (tmax) and the maximal plasma concentration .
Biochemical Analysis
Biochemical Properties
Dexketoprofen trometamol interacts with cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, this compound prevents the production of prostaglandins, thereby reducing inflammation and pain . It is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Cellular Effects
This compound exerts its effects on various types of cells by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the production of prostaglandins, it can reduce inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of these enzymes . This prevents the synthesis of prostaglandins, reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It is rapidly absorbed, with a time to maximum plasma concentration of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses above 7mg, dexketoprofen was significantly superior to placebo in patients with moderate to severe pain .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) . It is primarily conjugated to an acyl-glucuronide .
Transport and Distribution
This compound is strongly bound to plasma proteins, particularly albumin . It is not involved in the accumulation of xenobiotics in fat tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm due to its interaction with cytoplasmic enzymes such as cyclooxygenases . Its activity is influenced by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen trometamol involves several steps:
Preparation of Crude Dexketoprofen Salt: This is achieved through the alkalization of ketoprofen and the splitting and separation of 1-deoxy-1-(octylamino)-d-glucitol.
Refinement and Separation: The crude dexketoprofen salt is refined and separated to obtain a purified form.
Formation of Trometamol Salt: Tromethamine is added to the refined dexketoprofen salt to form the trometamol salt.
Final Refinement: The salt is further refined to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process may include additional steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Dexketoprofen trometamol undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxyl derivatives, while reduction may produce alcohols .
Scientific Research Applications
Dexketoprofen trometamol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stereochemistry and reactivity of NSAIDs.
Biology: Used in studies of inflammation and pain pathways.
Medicine: Used in clinical trials to evaluate its efficacy and safety for treating various types of pain.
Industry: Used in the formulation of pharmaceutical products for pain relief.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation.
Uniqueness
Dexketoprofen trometamol is unique because it is the dextrorotatory enantiomer of ketoprofen, which provides a faster onset of action and better therapeutic value compared to the racemic mixture . Additionally, it has a more favorable side effect profile, making it a preferred choice for pain management .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


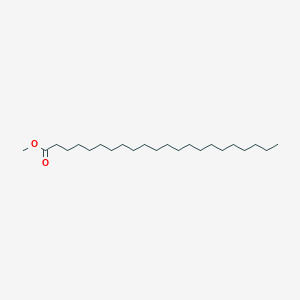


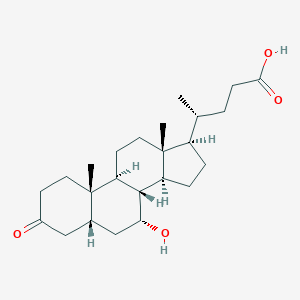
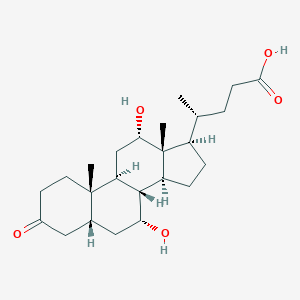
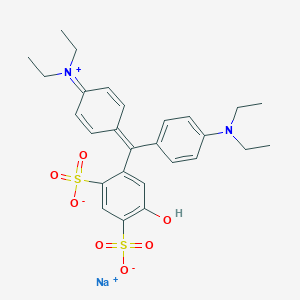

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

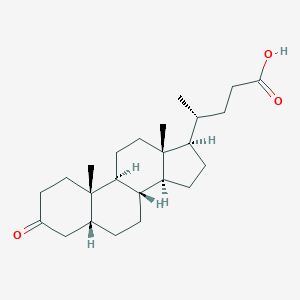
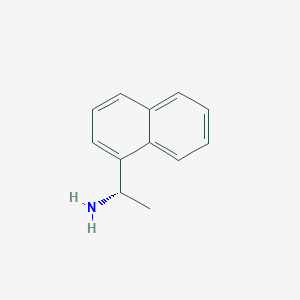
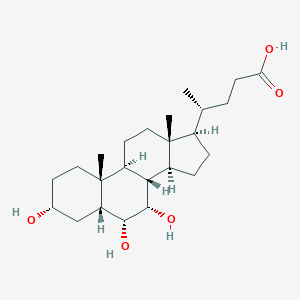
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
